![molecular formula C21H21FN2O2S B2525409 1-(2-フルオロフェニル)-4-[(2-メトキシ-1-ナフチル)スルフィニル]ピペラジン CAS No. 477714-14-0](/img/structure/B2525409.png)
1-(2-フルオロフェニル)-4-[(2-メトキシ-1-ナフチル)スルフィニル]ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-fluorophenyl group and a 2-methoxy-1-naphthyl sulfinyl group
科学的研究の応用
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
Target of Action
The primary target of 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is the H+,K±ATPase enzyme . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to reduce stomach acidity .
Mode of Action
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine exhibits potent inhibitory activity against the H+,K±ATPase enzyme . By inhibiting this enzyme, the compound effectively reduces gastric acid secretion . Its maximum efficacy is more potent and its duration of action is much longer than those of proton pump inhibitors .
Biochemical Pathways
Its inhibition of the h+,k±atpase enzyme suggests that it impacts the pathway responsible for gastric acid secretion .
Result of Action
The primary molecular and cellular effect of 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine’s action is the reduction of gastric acid secretion . This is achieved through its potent inhibition of the H+,K±ATPase enzyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the piperazine ring.
Attachment of the 2-Methoxy-1-Naphthyl Sulfinyl Group: This step is achieved through the reaction of the piperazine derivative with 2-methoxy-1-naphthyl sulfinyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the 2-methoxy-1-naphthyl sulfinyl group.
4-[(2-Methoxy-1-naphthyl)sulfinyl]piperazine: Lacks the 2-fluorophenyl group.
1-(2-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is unique due to the presence of both the 2-fluorophenyl and 2-methoxy-1-naphthyl sulfinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-26-20-11-10-16-6-2-3-7-17(16)21(20)27(25)24-14-12-23(13-15-24)19-9-5-4-8-18(19)22/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILHESPXNWXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
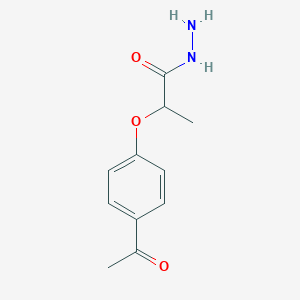
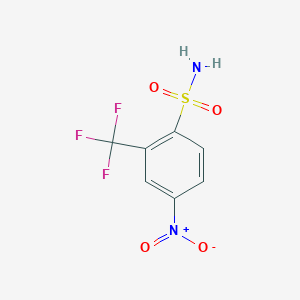
![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)
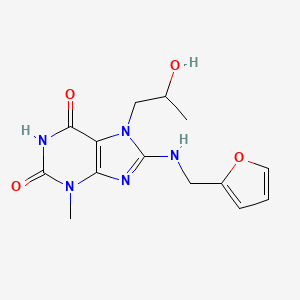
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)
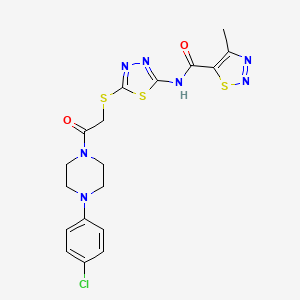
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2525337.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)
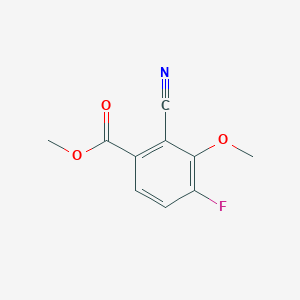
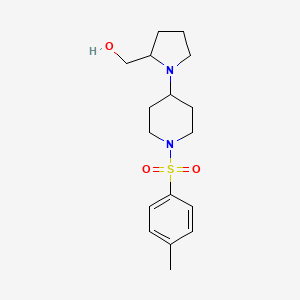
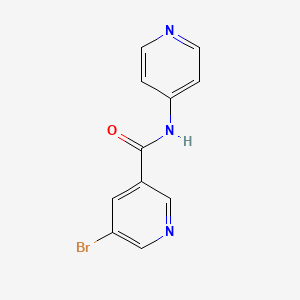
![4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide](/img/structure/B2525349.png)
